rac-4'-O-Ethyl-3'-O-methyl Apremilast
Description
Properties
Molecular Formula |
C₂₂H₂₄N₂O₇S |
|---|---|
Molecular Weight |
460.5 |
Synonyms |
N-(2-(1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide; Apremilast Impurity E |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
The synthesis of rac-4'-O-Ethyl-3'-O-methyl Apremilast involves several key steps, often utilizing enzymatic methods for chiral resolution. Recent studies have highlighted various synthetic pathways, including:
- Chemoenzymatic Synthesis : This approach employs ketoreductases and lipases to achieve high enantiomeric excess. For example, using ketoreductase KRED-P2-D12 yielded significant conversion rates and enantiomeric purity .
- Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation techniques have been reported, achieving yields of up to 94% with high enantiomeric excess .
- Mitsunobu Reaction : This reaction has been utilized to convert hydroxysulfones into azides, facilitating further modifications of the Apremilast structure .
This compound exhibits notable biological activities primarily through its action as a PDE4 inhibitor. The inhibition of PDE4 leads to an increase in intracellular cyclic AMP levels, modulating inflammatory responses. Key findings include:
- Anti-inflammatory Effects : The compound has demonstrated efficacy in reducing inflammation in models of psoriasis and psoriatic arthritis by modulating various inflammatory mediators .
- Anticancer Potential : Preliminary studies suggest that derivatives of Apremilast may also exhibit anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, indicating potential applications in oncology .
Clinical Applications
Apremilast was approved by the FDA for the treatment of moderate to severe psoriasis and psoriatic arthritis due to its targeted mechanism of action and favorable safety profile. The derivative this compound is being investigated for:
- Psoriasis and Psoriatic Arthritis : Continued research aims to better understand the efficacy and safety profile of this compound in clinical settings.
- Other Inflammatory Conditions : Given its mechanism, there is potential for application in other inflammatory diseases, such as Crohn's disease or ulcerative colitis.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Synthesis and Activity : A study reported successful synthesis via asymmetric hydrogenation and demonstrated anti-inflammatory effects in murine models .
- Clinical Trials : Ongoing clinical trials are assessing the effectiveness of Apremilast derivatives in treating various inflammatory conditions beyond psoriasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison with Apremilast
Apremilast (Otezla®) is a small-molecule PDE4 inhibitor that modulates intracellular cAMP levels, suppressing pro-inflammatory cytokines like TNF-α and IL-23 . Its efficacy in reducing skin fibrosis, joint inflammation, and metabolic dysregulation is well-documented .
Key Differences :
Table 1: Structural and Functional Comparison
Comparison with Other PDE4 Inhibitors
Rolipram
- Structure: Lacks the isoindolinone core of Apremilast, featuring a catechol-derived structure.
- Key Difference : Apremilast’s modified structure reduces off-target effects, improving tolerability .
Crisaborole
- Structure : Boron-containing benzoxaborole.
- Activity : Topical PDE4 inhibitor for atopic dermatitis; lower systemic exposure compared to oral Apremilast.
Comparison with Process Intermediates
Evidence from chemoenzymatic synthesis highlights intermediates like (R)-3 and rac-4 acetate, which are resolved into enantiopure precursors of Apremilast .
Research Findings and Implications
Pharmacological Activity
- Apremilast :
- This compound: No direct activity data available. The diethoxy substitution may reduce PDE4 binding due to increased steric hindrance, but this remains speculative.
Pharmacokinetics
- Apremilast: Ethnic variability noted (Cmax: 370.34 ng/mL in Han Chinese vs. 273.00 ng/mL in Koreans) . No significant interaction with methotrexate .
Preparation Methods
Synthetic Pathways and Intermediate Formation
The synthesis of rac-4'-O-Ethyl-3'-O-methyl Apremilast begins with constructing its core structure: a 3-ethoxy-4-methoxyphenyl group attached to a methylsulfonylethylamine moiety. The racemic nature arises from the presence of chiral centers, specifically at the carbon bonded to the methylsulfonyl group and the phenyl ring. Key steps include:
-
Phenyl Ring Functionalization :
Introduction of ethoxy and methoxy groups at the 4' and 3' positions of the phenyl ring is achieved through nucleophilic aromatic substitution. For example, reacting 4-hydroxy-3-methoxybenzaldehyde with ethyl bromide in the presence of a base like potassium carbonate yields 4-ethoxy-3-methoxybenzaldehyde . -
Methylsulfonylethylamine Synthesis :
The methylsulfonylethylamine side chain is synthesized via a two-step process: -
Condensation Reactions :
The final assembly involves coupling the functionalized phenyl group with the methylsulfonylethylamine intermediate. This is typically done using a Mitsunobu reaction or nucleophilic substitution, followed by cyclization with 3-acetamidophthalic anhydride to form the isoindoline-dione core .
Table 1: Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Phenyl alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 85–90 | |
| Sulfone oxidation | H₂O₂, AcOH, 50°C | 78–82 | |
| Mitsunobu coupling | DIAD, PPh₃, THF, rt | 70–75 |
Enzymatic Resolution of Racemic Intermediates
While this compound is a racemic mixture, its synthesis often intersects with enantioselective methods developed for Apremilast. Enzymatic resolution of racemic amines is a critical step in isolating the pharmacologically active (S)-enantiomer, but the racemic form can be retained by omitting this step .
-
Dynamic Kinetic Resolution (DKR) :
Lipases or esterases are employed to selectively acylate one enantiomer of the racemic amine intermediate. For instance, Aspergillus niger lipase catalyzes the hydrolysis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate, yielding (R)-3 with >99% enantiomeric excess (ee) under kinetic resolution conditions . -
Acyl Donor Selection :
Carboxylic acid esters (e.g., vinyl acetate) serve as acyl donors, enabling high enantioselectivity. The unreacted (S)-amine is then separated from the (R)-acyl derivative via chromatography or crystallization .
Table 2: Enzymatic Resolution Performance Metrics
| Enzyme | Substrate | Conversion (%) | ee (%) | Source |
|---|---|---|---|---|
| Aspergillus niger | rac-4 | 50 | >99 | |
| CALB (Novozym 435®) | rac-1-(3-ethoxy-4-methoxy) | 48 | 93 |
Chemoenzymatic Approaches
Recent advances combine chemical synthesis with enzymatic catalysis to improve efficiency and sustainability:
-
Ketoreductase-Mediated Reduction :
Ketoreductase KRED-P2-D12 reduces 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to (R)-3 with 93% ee, though conversion rates remain moderate (48%) . -
Lipase-Catalyzed Transesterification :
In non-polar solvents like hexane, lipases catalyze the transesterification of racemic alcohols, achieving enantiopure products. For example, Candida antarctica lipase B (CALB) resolves (±)-octan-2-ol with E-values >200 .
Deuteration and Isotopic Labeling
Although this compound itself is non-deuterated, its deuterated analog (this compound-d5) is synthesized for pharmacokinetic studies. Deuterium is introduced via hydrogen-deuterium exchange at specific positions, often using platinum catalysts or acid-base conditions .
Table 3: Deuteration Parameters
Analytical Characterization
Quality control of this compound relies on advanced analytical techniques:
Q & A
Q. What experimental methodologies are recommended for optimizing the chromatographic analysis of rac-4'-O-Ethyl-3'-O-methyl Apremilast in bulk and formulations?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array detection (PDA) at 231 nm has been validated for apremilast analysis. The Box–Behnken design (BBD) with response surface methodology effectively optimizes critical factors: methanol composition (70% v/v), aqueous phase pH (3.50 adjusted with ortho-phosphoric acid), and flow rate (1 mL/min), achieving a retention time of 5.15 min. Accuracy ranges from 99.44% to 101.49% across three concentration levels .
Q. How is the PDE4 inhibition mechanism of apremilast characterized in preclinical models?
Apremilast modulates intracellular cAMP levels by inhibiting phosphodiesterase-4 (PDE4), reducing pro-inflammatory mediators (e.g., TNF-α, IL-17) and increasing anti-inflammatory cytokines (e.g., IL-10). In vitro and in vivo studies demonstrate its suppression of TNF-α production in human synovial cells and amelioration of experimental arthritis .
Q. What clinical trial designs are used to evaluate apremilast’s efficacy in psoriasis and psoriatic arthritis (PsA)?
Phase 3 trials (e.g., ESTEEM, PALACE) employ randomized, placebo-controlled, double-blind designs with endpoints like Psoriasis Area Severity Index (PASI) improvement and Disease Activity in Psoriatic Arthritis (DAPSA). Long-term safety analyses track adverse events (AEs) over ≥156 weeks, with AE rates declining over time .
Advanced Research Questions
Q. How can researchers address discrepancies in apremilast’s real-world persistence rates versus clinical trial data?
Observational studies report lower persistence rates (e.g., 75% at 52 weeks in APROACH) compared to trials, often due to lack of efficacy (34.7%) or patient withdrawal (18.5%). Methodological adjustments include using non-responder imputation (NRI) for missing data and stratified analyses by baseline disease severity. Confounding factors like comorbidities or prior treatment failure should be statistically controlled .
Q. What statistical approaches are suitable for analyzing apremilast’s exposure-response relationships in diverse populations?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling using nonlinear mixed-effects models (NONMEM) can account for inter-individual variability. Exposure-response analyses in Japanese populations show comparable efficacy to Caucasian cohorts, supporting dose standardization (30 mg BID) despite differences in body surface area (BSA) involvement .
Q. How does apremilast perform in combination therapies for refractory psoriasis?
Retrospective studies (e.g., combination with methotrexate or biologics) suggest enhanced efficacy, though safety profiles require rigorous monitoring. Apremilast’s low drug-drug interaction risk (CYP-independent metabolism) makes it compatible with systemic therapies. However, real-world data indicate higher discontinuation rates (30.4%) when combined with phototherapy .
Methodological Challenges and Solutions
Q. How to mitigate biases in observational studies of apremilast’s long-term safety?
Limitations include underreported AEs (e.g., gastrointestinal events in early treatment phases) and lack of comparator arms. Solutions:
Q. What experimental models are appropriate for investigating apremilast’s novel applications beyond dermatology?
Preclinical evidence supports apremilast’s suppression of alcohol intake via PDE4 inhibition in neural pathways. Pilot studies in atopic dermatitis (AD) use open-label designs with endpoints like Eczema Area Severity Index (EASI) and transcriptomic analysis of peripheral blood to identify immune-modulatory pathways .
Data Contradictions and Interpretation
Q. Why do clinical trials report lower AE-related discontinuation rates (<10%) compared to real-world studies (up to 30%)?
Trial protocols often exclude high-risk populations (e.g., severe renal impairment, depression), whereas real-world cohorts include these patients. Additionally, trial participants receive closer monitoring, reducing early discontinuation due to transient AEs (e.g., nausea) .
Q. How to reconcile apremilast’s variable efficacy in palmoplantar pustulosis (PPP) studies?
Phase 2 trials show PPPASI-50 improvement in 46.7% of patients, but subgroup analyses reveal limited power in non-smokers or severe cases (PPPASI ≥31). Stratified randomization and larger sample sizes are needed to validate efficacy across phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
